A Technical Guide to the Photophysical Properties of Rhodamine 101 Inner Salt
A Technical Guide to the Photophysical Properties of Rhodamine 101 Inner Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodamine 101 inner salt is a highly efficient and stable fluorescent dye belonging to the xanthene class. Its exceptional photophysical properties, including a high fluorescence quantum yield and significant molar absorptivity, have established it as a crucial tool in various scientific disciplines. This technical guide provides an in-depth overview of the core photophysical characteristics of Rhodamine 101 inner salt, detailed experimental methodologies for their determination, and a visual representation of the characterization workflow. This document is intended to serve as a comprehensive resource for researchers employing this fluorophore in applications ranging from fluorescence microscopy and flow cytometry to fluorescence correlation spectroscopy and as a reference standard.[1][2]
Core Photophysical Properties
The photophysical parameters of Rhodamine 101 inner salt are summarized below. These values are influenced by the solvent environment; data for ethanol and methanol, two commonly used solvents, are presented.
| Photophysical Property | Value (Ethanol) | Value (Methanol) | References |
| Absorption Maximum (λabs) | 565 nm | 560 nm, 567 nm | [3] |
| Molar Absorptivity (ε) | 95,000 L mol-1 cm-1 at 565 nm | 105,000 L mol-1 cm-1 at 567 nm | [3][4] |
| Emission Maximum (λem) | 595 nm | 588 nm, 589 nm | [2][5][6] |
| Fluorescence Quantum Yield (ΦF) | 0.98, 0.96 | Not explicitly found | [3][7] |
| Fluorescence Lifetime (τF) | ~4.2 ns | Not explicitly found | [8] |
Experimental Protocols
Accurate determination of the photophysical properties of Rhodamine 101 inner salt is paramount for its effective application. The following sections outline generalized yet detailed methodologies for measuring its key characteristics.
Absorption Spectroscopy
Objective: To determine the absorption spectrum and molar absorptivity of Rhodamine 101 inner salt.
Materials:
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Rhodamine 101 inner salt
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Spectroscopic grade ethanol or methanol
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Calibrated UV-Vis spectrophotometer (e.g., Agilent 8453)[3]
-
Quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of Rhodamine 101 inner salt and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mM).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values between 0.1 and 1.0 at the absorption maximum.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan from approximately 400 nm to 700 nm.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Record the absorption spectra for each of the prepared dilutions.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λabs).
-
Using the Beer-Lambert law (A = εcl), plot a calibration curve of absorbance at λabs versus concentration.
-
The molar absorptivity (ε) is determined from the slope of the linear fit of this plot.
-
Fluorescence Spectroscopy
Objective: To determine the excitation and emission spectra of Rhodamine 101 inner salt.
Materials:
-
Dilute solutions of Rhodamine 101 inner salt (absorbance < 0.1 at the excitation wavelength)
-
Calibrated spectrofluorometer (e.g., PTI QM-4/2003 SE)[3]
-
Fluorescence cuvettes (1 cm path length)
Procedure:
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Emission Spectrum:
-
Set the excitation wavelength to the determined λabs (e.g., 565 nm in ethanol).
-
Scan the emission monochromator over a wavelength range that encompasses the expected emission (e.g., 570 nm to 750 nm).
-
-
Excitation Spectrum:
-
Set the emission monochromator to the determined emission maximum (λem).
-
Scan the excitation monochromator over a wavelength range that includes the absorption band (e.g., 400 nm to 580 nm).
-
-
Solvent Blank: Record the emission spectrum of the pure solvent under the same conditions to check for background fluorescence.
Fluorescence Quantum Yield Determination (Comparative Method)
Objective: To determine the fluorescence quantum yield of Rhodamine 101 inner salt relative to a known standard.
Materials:
-
Rhodamine 101 inner salt solutions of varying concentrations (absorbance < 0.1)
-
A suitable fluorescence standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, ΦF = 0.95)
-
UV-Vis spectrophotometer
-
Spectrofluorometer
Procedure:
-
Solution Preparation: Prepare a series of solutions of both the sample (Rhodamine 101) and the standard with absorbances ranging from approximately 0.02 to 0.1 at the chosen excitation wavelength.
-
Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength.
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum for each solution of the sample and the standard at the same excitation wavelength and with identical instrument settings (e.g., slit widths).
-
Integrate the area under the corrected emission spectrum for each measurement.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope of the linear fit for both plots.
-
Calculate the quantum yield of the sample (ΦX) using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2) where ΦST is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
-
Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)
Objective: To determine the fluorescence lifetime of Rhodamine 101 inner salt.
Materials:
-
Dilute solution of Rhodamine 101 inner salt
-
TCSPC system equipped with a pulsed laser source (picosecond diode laser) and a sensitive detector (e.g., photomultiplier tube).
Procedure:
-
Instrument Setup:
-
Select a pulsed laser with an excitation wavelength close to the λabs of Rhodamine 101.
-
Optimize the instrument parameters, including the repetition rate of the laser and the collection time.
-
-
Instrument Response Function (IRF) Measurement: Measure the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample.
-
Sample Measurement: Record the fluorescence decay of the Rhodamine 101 solution.
-
Data Analysis:
-
Use deconvolution software to fit the experimental fluorescence decay curve, taking the IRF into account.
-
A single or multi-exponential decay model is typically used to extract the fluorescence lifetime(s) (τF).
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the photophysical characterization of a fluorescent molecule like Rhodamine 101 inner salt.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PhotochemCAD | Rhodamine 101 inner salt [photochemcad.com]
- 4. exciton.luxottica.com [exciton.luxottica.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
